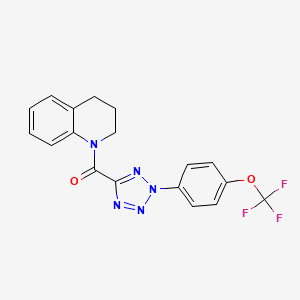
(3,4-二氢喹啉-1(2H)-基)(2-(4-(三氟甲氧基)苯基)-2H-四唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound features a quinoline moiety, a trifluoromethoxy phenyl group, and a tetrazole ring, which contribute to its diverse chemical and biological properties.
科学研究应用
This compound finds extensive use in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for possible therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in material science for developing novel polymers and catalysts.
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydroquinolin-2-one , a family of compounds known for their potent antiproliferative and antitumor activities against a variety of cancer cell lines . .
Mode of Action
Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may interact with its targets by binding to them and causing changes in their function. This could potentially lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects.
Biochemical Pathways
Other 3,4-dihydroquinolin-2-one derivatives have been found to inhibit p38 map kinase , which plays a crucial role in cellular responses to stress and inflammation
Pharmacokinetics
The presence of the trifluoromethoxy group may influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design for their metabolic stability and ability to enhance bioavailability .
Result of Action
Given its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may exhibit antiproliferative and antitumor activities. These effects could potentially be due to the inhibition of key biochemical pathways, leading to the disruption of cellular processes necessary for tumor growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:
Formation of 3,4-dihydroquinoline: : This can be achieved via cyclization reactions involving aniline derivatives and appropriate ketones under acidic or basic conditions.
Attachment of the trifluoromethoxy phenyl group: : Through electrophilic aromatic substitution or other coupling reactions, the trifluoromethoxy group is introduced to the phenyl ring.
Tetrazole synthesis: : Utilizing azide and nitrile precursors, the tetrazole ring is formed via cycloaddition reactions.
Industrial Production Methods: Industrial-scale production would employ optimized reaction conditions for each step, focusing on maximizing yield and purity. This includes controlling temperature, pressure, and pH levels, as well as utilizing catalysts to accelerate reactions.
化学反应分析
Types of Reactions it Undergoes: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is known to undergo various reactions:
Oxidation: : Under oxidative conditions, it can be converted to quinoline N-oxides.
Reduction: : Reduction reactions can yield corresponding amines or reduced quinoline derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the trifluoromethoxy or tetrazole groups.
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) for mild oxidation.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Various halogenating agents and nucleophiles.
Quinoline N-oxides: from oxidation.
Reduced amines or quinolines: from reduction.
Functionalized phenyl or tetrazole derivatives: from substitution.
相似化合物的比较
Comparison with Other Similar Compounds, Highlighting its Uniqueness: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone stands out due to the combination of a trifluoromethoxy group and a tetrazole ring, which provide unique electronic and steric properties compared to similar compounds.
List the Similar Compounds:(3,4-dihydroquinolin-1(2H)-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: : Lacks the trifluoromethoxy group.
(3,4-dihydroquinolin-1(2H)-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone: : Has a methoxy group instead of a trifluoromethoxy group.
Quinolinyl tetrazoles: : Variants with different substituents on the quinoline or tetrazole rings.
This unique combination of structural elements and its resulting chemical and biological properties make (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone a compound of significant interest in multiple fields of research.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c19-18(20,21)28-14-9-7-13(8-10-14)26-23-16(22-24-26)17(27)25-11-3-5-12-4-1-2-6-15(12)25/h1-2,4,6-10H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHLEOWAHXKEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B2433148.png)
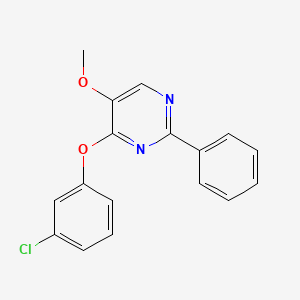
![ethyl 4-[2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2433153.png)
![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)


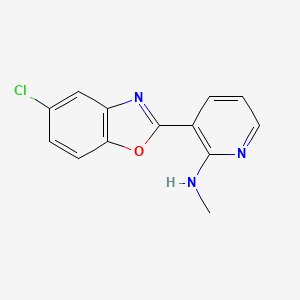
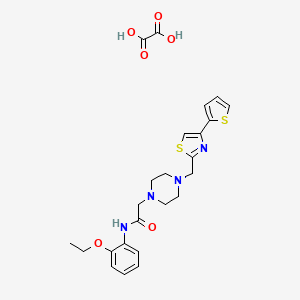
![8-(3,4-dimethylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)

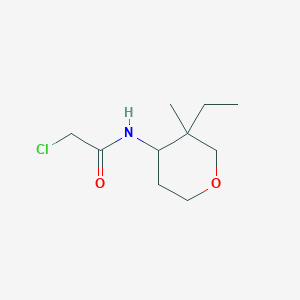
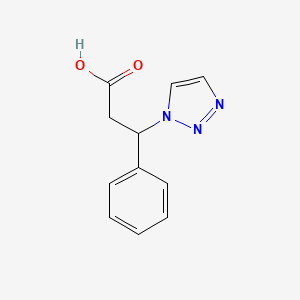
![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)
